3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at position 1 and a 3-methylbenzene sulfonamide moiety at position 4. The compound’s design integrates a thiophene ring—a heterocyclic system known to enhance electronic interactions in binding pockets—and a methyl group on the benzene ring, which may optimize lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-15-5-2-7-18(13-15)28(23,24)21-17-9-10-19-16(14-17)6-3-11-22(19)29(25,26)20-8-4-12-27-20/h2,4-5,7-10,12-14,21H,3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZJUIWIIJSLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction.
Mode of Action
By binding to the enzyme’s active site, sulfonamides prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid.
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides can disrupt several downstream biochemical pathways that depend on folic acid, such as the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and reproduction.
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with analogs from the 1a-f series (Figure 1 in ), which share a dihydroquinazoline core and variable substituents. Key differences in structure, physicochemical properties, and inferred pharmacological behavior are outlined.
Structural Differences
| Compound | Core Structure | Sulfonamide Group Substituent | Aromatic Ring Substituent |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | Thiophene-2-sulfonyl | 3-methyl (benzene) |
| SC-558 (Reference) | Dihydroquinazoline | Phenyl | H (benzene) |
| 1a-f Series | Dihydroquinazoline | Phenyl | X = H, CH3, OCH3, Br, Cl, (C=O)OCH2CH3 |
- Core Structure: The tetrahydroquinoline core in the target compound confers greater conformational flexibility compared to the planar dihydroquinazoline system in SC-558 and 1a-f analogs. This flexibility may alter binding kinetics to enzyme active sites .
- Aromatic Substituents : The 3-methyl group on the benzene ring increases lipophilicity (logP ~2.8 estimated) relative to halogens (e.g., Br, Cl in 1d-e) or electron-withdrawing groups (e.g., (C=O)OCH2CH3 in 1f), which may improve membrane permeability but reduce aqueous solubility .
Pharmacological Implications (Inferred)
- Selectivity: The thiophene sulfonyl group may confer selectivity for enzymes with hydrophobic subpockets (e.g., COX-2 over COX-1), whereas SC-558 analogs with halogens (1d-e) show non-selective binding .
- Synthetic Accessibility: The tetrahydroquinoline core requires multi-step synthesis compared to the dihydroquinazoline system, which is more straightforward but less tunable.
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